![molecular formula C29H35N3 B14297156 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile CAS No. 113021-28-6](/img/structure/B14297156.png)
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile is a complex organic compound characterized by the presence of a pyrazine ring substituted with a dodecylphenyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazine ring through the condensation of appropriate precursors, followed by the introduction of the dodecylphenyl group and the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and energy consumption, adhering to green chemistry principles.
化学反应分析
Types of Reactions
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-YL) Benzenesulfonamide: A pyrazoline derivative with similar structural features.
1-Phenyl-2-((5-(Pyrazin-2-YL)-4H-1,2,4-Triazol-3-YL)Thio)Ethan-1-One: A hybrid compound with pyrazine and triazole moieties.
Uniqueness
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile stands out due to its unique combination of a dodecylphenyl group and a benzonitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
113021-28-6 |
|---|---|
分子式 |
C29H35N3 |
分子量 |
425.6 g/mol |
IUPAC 名称 |
4-[5-(4-dodecylphenyl)pyrazin-2-yl]benzonitrile |
InChI |
InChI=1S/C29H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-17-26(18-14-24)28-22-32-29(23-31-28)27-19-15-25(21-30)16-20-27/h13-20,22-23H,2-12H2,1H3 |
InChI 键 |
HGQHSZURKYCSGV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
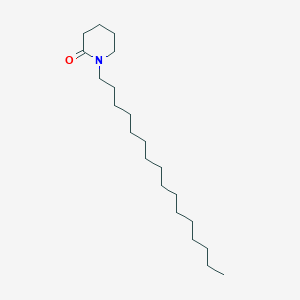
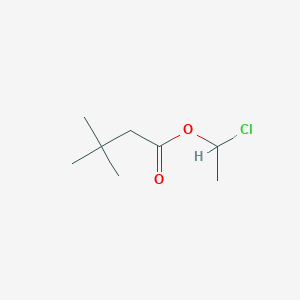


![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
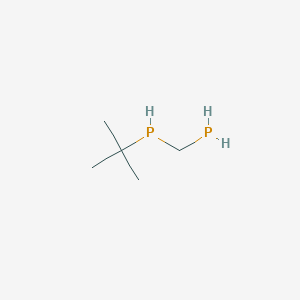
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
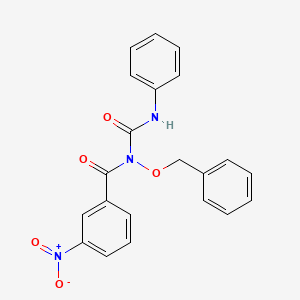
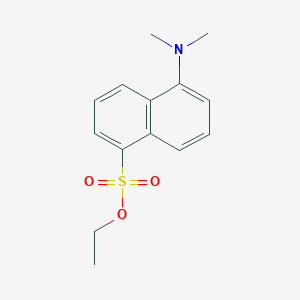
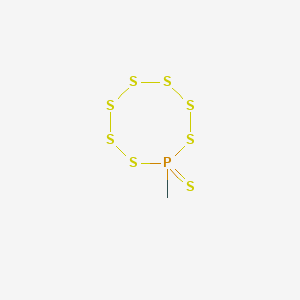
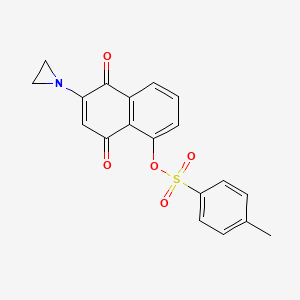
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
